5,7-Difluoro-1,2-benzoxazol-3-ol
Description
5,7-Difluoro-1,2-benzoxazol-3-ol is a fluorinated benzoxazole derivative characterized by fluorine substituents at the 5- and 7-positions of the aromatic ring and a hydroxyl group at position 2. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, widely studied for their pharmacological and material science applications. The introduction of fluorine atoms enhances electronegativity, lipophilicity, and metabolic stability, making this compound of interest in drug design and agrochemical development .
This article focuses on comparative analysis with this isomer and related benzazole derivatives.
Properties
Molecular Formula |
C7H3F2NO2 |
|---|---|
Molecular Weight |
171.10 g/mol |
IUPAC Name |
5,7-difluoro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3F2NO2/c8-3-1-4-6(5(9)2-3)12-10-7(4)11/h1-2H,(H,10,11) |
InChI Key |
CZAVIIRLMLIHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NO2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-1,2-benzoxazol-3-ol typically involves the condensation of 2-aminophenol with a fluorinated aldehyde or ketone. One common method is the reaction of 2-aminophenol with 5,7-difluoro-2-hydroxybenzaldehyde under acidic conditions to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of 5,7-Difluoro-1,2-benzoxazol-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagent used.
Scientific Research Applications
5,7-Difluoro-1,2-benzoxazol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Structural Isomerism: 4,7-Difluoro-1,2-benzoxazol-3-ol
The primary structural analog is 4,7-difluoro-1,2-benzoxazol-3-ol, which differs only in the position of one fluorine atom (4 vs. 5). Key differences include:
Key Findings :
- Electronic Distribution : The 4,7-difluoro isomer has an ortho-fluorine relative to the hydroxyl group, increasing acidity via inductive effects. In contrast, the 5,7-isomer’s meta-fluorine exerts weaker electron withdrawal .
- Reactivity : Ortho-fluorine in the 4,7-isomer may sterically hinder electrophilic substitution reactions compared to the 5,7-isomer.
- Solubility : Both isomers are expected to exhibit low aqueous solubility due to fluorine’s hydrophobicity, but the 4,7-isomer may form stronger hydrogen bonds via its hydroxyl group.
Comparison with Benzimidazole Derivatives
describes 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole, a benzimidazole with a single fluorine substituent. Differences include:
Key Findings :
- Heterocycle Stability : Benzoxazoles are generally more oxidation-resistant than benzimidazoles due to the oxygen atom’s electronegativity.
- Biological Activity: Benzimidazoles are well-known for antimicrobial and anticancer properties, while fluorinated benzoxazoles may target neurological or inflammatory pathways.
Research Implications and Limitations
- Synthetic Challenges : The synthesis of 5,7-difluoro-1,2-benzoxazol-3-ol may require regioselective fluorination, unlike the stepwise condensation used for benzimidazoles .
- Data Gaps : Boiling points, melting points, and spectroscopic data for both isomers are unavailable in the provided evidence, limiting quantitative comparison.
Biological Activity
5,7-Difluoro-1,2-benzoxazol-3-ol is a heterocyclic compound belonging to the benzoxazole family, notable for its diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms at positions 5 and 7 enhances its chemical stability and biological efficacy compared to other benzoxazole derivatives. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₇H₃F₂NO₂
- Molecular Weight : Approximately 173.1 g/mol
- Structure : The compound features a benzene ring fused to an oxazole ring with two fluorine substituents.
The biological activity of 5,7-Difluoro-1,2-benzoxazol-3-ol is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to their active sites, which may block pathways involved in cell proliferation and apoptosis.
- Cellular Pathways : The compound may influence pathways associated with cancer progression, making it a candidate for anticancer therapies .
Antimicrobial Activity
Research has indicated that 5,7-Difluoro-1,2-benzoxazol-3-ol exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 64 µg/mL |
| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |
| Bacillus subtilis | 8 µg/mL | 16 µg/mL |
| Salmonella enteritidis | 64 µg/mL | 128 µg/mL |
The compound demonstrated the highest activity against Gram-positive bacteria like Bacillus subtilis, while showing moderate efficacy against Gram-negative bacteria such as E. coli and Salmonella enteritidis .
Anticancer Activity
The anticancer potential of 5,7-Difluoro-1,2-benzoxazol-3-ol has been explored through various studies focusing on its ability to inhibit cancer cell proliferation:
Case Study: In Vitro Analysis
A study assessed the cytotoxic effects of the compound on several cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated that the compound inhibited cell growth in a dose-dependent manner with IC50 values ranging from 15 to 30 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
The anti-inflammatory effects of 5,7-Difluoro-1,2-benzoxazol-3-ol were evaluated using an acetic acid-induced writhing model in rodents:
| Treatment | % Inhibition of Writhing |
|---|---|
| Control | 0% |
| Diclofenac (standard) | 71% |
| Compound (10 mg/kg) | 54% |
The results showed that the compound significantly reduced pain responses compared to control groups, indicating potential for further development as an analgesic .
Q & A
Q. What are the standard synthetic protocols for 5,7-Difluoro-1,2-benzoxazol-3-ol, and what critical parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves cyclocondensation or oxidative coupling strategies. For example:
- Cyclocondensation : Utilize palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) in a mixed solvent system (e.g., Et₃N/THF) under reflux (~55°C), yielding ~65% after purification by silica gel chromatography .
- Oxidative Coupling : React fluorinated precursors with sodium metabisulfite in DMF at 120°C under nitrogen, achieving ~72% yield after 18 hours .
Key parameters include catalyst selection, solvent polarity (to stabilize intermediates), and reaction temperature (to minimize side reactions).
Q. What spectroscopic techniques are most effective for characterizing 5,7-Difluoro-1,2-benzoxazol-3-ol?
- Methodological Answer :
- ¹H/¹³C-NMR : Analyze fluorine-induced deshielding effects (e.g., splitting patterns for aromatic protons) and confirm substitution positions .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, benzoxazole C=N at ~1600 cm⁻¹).
- Elemental Analysis : Validate purity and stoichiometry .
Q. How should researchers handle safety and stability considerations for fluorinated benzoxazoles?
- Methodological Answer :
- Stability : Store under inert gas (argon) at low temperatures (-20°C) to prevent hydrolysis or oxidation.
- Safety : Use fluorinated gloves and fume hoods to avoid exposure to volatile fluorinated intermediates. Follow protocols for neutralizing fluorinated waste (e.g., alkaline hydrolysis) .
Advanced Research Questions
Q. How does the fluorination pattern affect the electronic properties of 5,7-Difluoro-1,2-benzoxazol-3-ol?
- Methodological Answer :
- Computational Studies : Perform density functional theory (DFT) calculations to map electron density distributions. Fluorine’s electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing electrophilicity at the oxazole ring .
- Experimental Validation : Compare Hammett σ values using substituent-dependent reaction kinetics (e.g., nucleophilic aromatic substitution rates) .
Q. What experimental strategies can resolve discrepancies in reported solubility data for fluorinated benzoxazoles?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in solvents of varying polarity (e.g., DMSO, THF, hexane) using dynamic light scattering (DLS) to monitor aggregation.
- Surface Adsorption Studies : Apply microspectroscopic imaging (e.g., AFM-IR) to assess surface interactions that may artificially reduce solubility in polar media .
Q. How do competing reaction pathways impact the regioselectivity of fluorination in benzoxazole derivatives?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (¹⁸O or ²H) to track intermediates in fluorination reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Data Contradiction Analysis
Q. Why do reported yields for 5,7-Difluoro-1,2-benzoxazol-3-ol vary across synthetic methods?
- Methodological Answer :
- Catalyst Efficiency : Palladium-based methods (65% yield) may suffer from ligand degradation under prolonged reflux, whereas sodium metabisulfite (72% yield) provides milder oxidative conditions but requires rigorous exclusion of moisture .
- Purification Challenges : Silica gel chromatography may lead to losses due to compound adsorption, whereas recrystallization (e.g., ethanol) favors higher purity but lower recovery .
Key Notes
- Avoided Sources : Commercial supplier data (e.g., ) excluded per reliability guidelines.
- Methodological Focus : Emphasis on experimental design, data interpretation, and advanced analytical techniques.
- Contradictions Addressed : Yield discrepancies attributed to catalyst stability and purification efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
